molecular formula C15H22N2O3 B13685598 4-(1-Boc-3-pyrrolidinyl)-2-methoxypyridine

4-(1-Boc-3-pyrrolidinyl)-2-methoxypyridine

Cat. No.: B13685598
M. Wt: 278.35 g/mol
InChI Key: LTBOTSCDOPMWJX-UHFFFAOYSA-N
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Description

4-(1-Boc-3-pyrrolidinyl)-2-methoxypyridine is a chemical compound with a complex structure that includes a pyridine ring substituted with a methoxy group and a pyrrolidine ring protected by a tert-butoxycarbonyl (Boc) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Boc-3-pyrrolidinyl)-2-methoxypyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the pyrrolidine nitrogen with a Boc group, followed by the introduction of the methoxy group on the pyridine ring. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining strict quality control standards.

Chemical Reactions Analysis

Types of Reactions

4-(1-Boc-3-pyrrolidinyl)-2-methoxypyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of functionalized pyridine compounds.

Scientific Research Applications

4-(1-Boc-3-pyrrolidinyl)-2-methoxypyridine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological processes and as a potential lead compound for drug discovery.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(1-Boc-3-pyrrolidinyl)-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The Boc-protected pyrrolidine ring may interact with enzymes or receptors, while the methoxy group on the pyridine ring can influence the compound’s binding affinity and selectivity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(1-Boc-3-pyrrolidinyl)-2-methoxypyridine include:

  • 4-(1-Boc-3-pyrrolidinyl)phenyl]methanol
  • 1-(1-Boc-3-pyrrolidinyl)-1H-pyrazole-4-boronic acid pinacol ester
  • ®-2-(1-Boc-3-pyrrolidinyl)acetic acid

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

tert-butyl 3-(2-methoxypyridin-4-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-8-6-12(10-17)11-5-7-16-13(9-11)19-4/h5,7,9,12H,6,8,10H2,1-4H3

InChI Key

LTBOTSCDOPMWJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=NC=C2)OC

Origin of Product

United States

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